MK-5108

説明

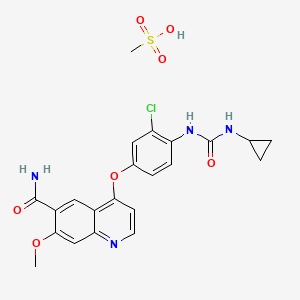

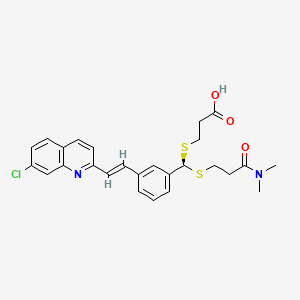

MK-5108, also known as VX-689, is a highly potent and specific inhibitor of Aurora A kinase . It has an IC50 value of 0.064 nM . It is a novel small molecule that shows robust selectivity for Aurora A over Aurora B and Aurora C .

Molecular Structure Analysis

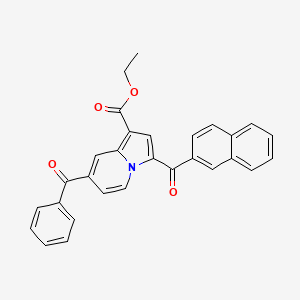

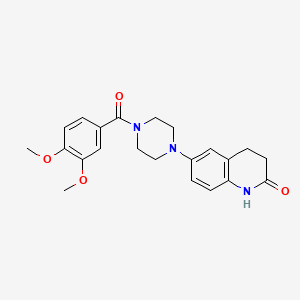

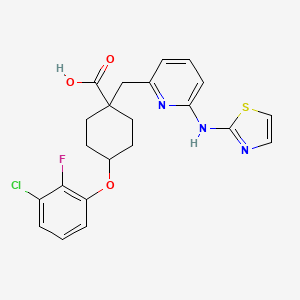

This compound has a molecular formula of C22H21ClFN3O3S and a molecular weight of 461.94 . A crystal structure of an Aurora A/MK-5108 complex suggests the chemical basis for its higher specificity .Chemical Reactions Analysis

This compound inhibits Aurora-A activity in an ATP-competitive manner . It shows robust selectivity against other family kinases Aurora-B (220-fold) and Aurora-C (190-fold) .科学的研究の応用

がん研究

MK-5108は、有糸分裂イベントの重要な調節因子であるオーロラAキナーゼの強力な阻害剤です . これらのキナーゼの機能不全は、多倍体性および染色体不安定性を引き起こし、腫瘍形成に寄与します . This compoundは、乳がん、子宮頸がん、結腸がん、卵巣がん、膵臓がんなどの悪性腫瘍において前臨床的に強力な活性を示しています .

非小細胞肺がん(NSCLC)治療

This compoundは、単剤療法およびシスプラチンおよびドセタキセルとの併用療法において、一連の非小細胞肺がん細胞株における有効性について研究されています . This compoundは、単剤療法および化学療法との併用療法において、肺がん細胞株において強力な抗増殖活性を示しています .

細胞周期研究

This compoundは、細胞周期の進行を研究するために使用されてきました。 This compoundは、フローサイトメトリーで観察できるG2-M期に細胞周期停止を誘導します . この効果は、リン酸化ヒストンH3の発現を伴う細胞の蓄積によって確認されています .

アポトーシス研究

This compoundは、プログラムされた細胞死の一形態であるアポトーシスを誘導します。 これは、sub-G1/PARP切断の増加によって明らかになっています .

併用療法

This compoundは、シスプラチンやドセタキセルなどの他の薬物と組み合わせて研究されています。 これらの組み合わせは、細胞増殖の相乗的な阻害を示しています . This compoundとドセタキセルの組み合わせは、コントロールおよびドセタキセル単独で治療した動物と比較して、抗腫瘍活性を高めており、ドセタキセルの有害作用を悪化させていません .

創薬

This compoundは、科学研究で使用される強力な化学化合物です。 This compoundは、創薬から細胞プロセスの理解まで、さまざまな用途を示しています.

作用機序

Target of Action

MK-5108 is a potent inhibitor of Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .

Mode of Action

This compound acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells.

Biochemical Pathways

AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . This compound induces cell cycle arrest by affecting the NF-ĸB pathway .

Result of Action

This compound inhibits the growth of human tumor cell lines in culture and in different xenograft models . It induces G2/M accumulation, polyploidy, and apoptosis (increased sub-G1/PARP cleavage) . Levels of Aurora A, TACC3, and Plk1 diminish .

Action Environment

The efficacy of this compound can be influenced by the combination with other drugs. For instance, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . .

Safety and Hazards

特性

IUPAC Name |

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVIRAZGMYMNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026054 | |

| Record name | MK-5108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010085-13-8 | |

| Record name | MK-5108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-5108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-5108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-5108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。